3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate
Description
This compound is a pyrazole-based molecule featuring:
- A 3-methyl group at the pyrazole ring.
- A (4-nitrophenyl)sulfonyl substituent at position 4 of the pyrazole, derived from the sulfonylation of 4-nitrophenylsulfonyl (Nis group) .
- A 4-methoxybenzoate ester at position 5, introducing electron-donating methoxy and ester functionalities.
- A phenyl group at position 1.
Its molecular formula is C₂₅H₂₂N₂O₅S, with a molecular weight of 462.52 g/mol .
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7S/c1-16-22(35(31,32)21-14-10-19(11-15-21)27(29)30)23(26(25-16)18-6-4-3-5-7-18)34-24(28)17-8-12-20(33-2)13-9-17/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIICKVAXKUSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the sulfonyl and nitrophenyl groups. The final step involves esterification with 4-methoxybenzoic acid under acidic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key structural differences among analogs are summarized below:
Key Observations :
- Sulfonyl vs. Sulfonate/Thio Groups : The target compound’s sulfonyl group (SO₂) enhances stability compared to sulfonate (SO₃⁻, in ) or sulfanyl (S–, in ), which are more reactive or prone to oxidation.
- The 3,4,5-trimethoxybenzoate analog () has increased lipophilicity due to additional methoxy groups.
- Aryl Substitutions : The phenyl group at position 1 is conserved in most analogs, but substituents like 4-methylphenyl () may influence steric bulk.
Biological Activity
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antioxidant, and enzyme inhibition activities, supported by research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 477.49 g/mol. The compound features a complex structure that includes a pyrazole ring, a sulfonyl group, and methoxybenzoate moiety, which contribute to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. In studies, compounds with sulfonyl groups demonstrated enhanced antibacterial effects due to their ability to interact with bacterial enzymes.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.3 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Antioxidant Activity
The antioxidant potential of similar pyrazole derivatives has been assessed using DPPH and ABTS assays. These studies reveal that compounds with methoxy and nitrophenyl substituents can effectively scavenge free radicals, providing protective effects against oxidative stress.
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 0.87 | - |
| Compound C | 0.45 | 0.397 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The presence of the sulfonamide group is believed to enhance the binding affinity to these enzymes.
Table 3: Enzyme Inhibition Potency
| Enzyme | Compound Name | Inhibition Percentage (%) |
|---|---|---|
| AChE | This compound | TBD |
| Urease | Compound D | 85 |
Case Studies
In a recent study published in the European Journal of Medicinal Chemistry, derivatives similar to the compound were evaluated for their biological activities in vitro and in vivo. The findings indicated significant weight loss in high-fat diet-induced obesity models when treated with pyrazole derivatives, suggesting potential applications in metabolic syndrome management .
Q & A
Q. What are the primary synthetic routes for preparing this pyrazole-sulfonyl benzoate derivative?
The compound is synthesized via multi-step protocols involving:
- Step 1: Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-diketones or chalcones (e.g., using phenylhydrazine and substituted acetophenones).
- Step 2: Sulfonylation at the pyrazole C4 position using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).
- Step 3: Esterification of the pyrazole hydroxyl group with 4-methoxybenzoyl chloride in anhydrous THF or DMF . Example reaction table:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phenylhydrazine, EtOH, reflux | 65–75 |
| 2 | 4-Nitrobenzenesulfonyl chloride, pyridine, 0°C→RT | 80–85 |
| 3 | 4-Methoxybenzoyl chloride, DMF, 12h | 70–78 |
Q. How is the compound characterized spectroscopically?
Key techniques include:
Q. What crystallographic methods are used to resolve its structure?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Key parameters:
- Space group determination (e.g., monoclinic P2/c).
- Validation using R-factors (<0.05 for R) and residual electron density maps .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in analyzing its electronic properties?
Multiwfn calculates:
- Electrostatic Potential (ESP): Maps electron-rich regions (e.g., sulfonyl and nitro groups) for reactivity prediction.
- Bond Order Analysis: Quantifies delocalization in the pyrazole ring and sulfonyl-aryl interactions . Example data:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Sulfonyl O charge | -0.45 e |
Q. What strategies resolve discrepancies between computational and experimental structural data?
Q. How does substituent variation impact biological activity?
- Nitro group: Enhances electron-withdrawing effects, potentially improving binding to targets like bacterial enzymes.
- Methoxybenzoate: Modulates lipophilicity (logP ~3.5) for membrane permeability . SAR example:
| Substituent | Antibacterial IC (µM) |
|---|---|
| 4-NO | 12.3 |
| 4-Cl | 28.7 |
Q. What advanced techniques optimize synthetic yield and purity?
- Microwave-assisted synthesis: Reduces reaction time for cyclocondensation (e.g., 30 min vs. 12h conventional).
- HPLC-PDA: Monitors intermediates in real-time to minimize by-products (e.g., over-sulfonated derivatives) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
